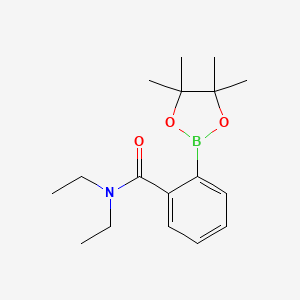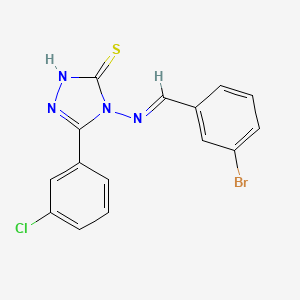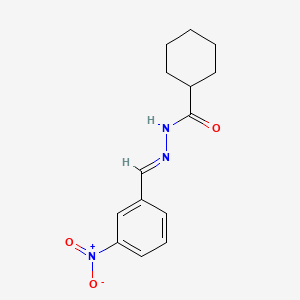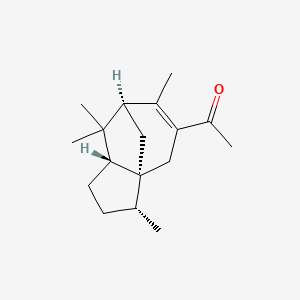
Fluorescent red 681 reactive
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent red 681 reactive is a fluorescent label that is particularly well-suited for excitation by Argon-Krypton or Krypton lasers at 676 nm. It exhibits strong fluorescence with an absorption maximum at 691 nm and an emission maximum at 708 nm in ethanol . This compound is commonly used for labeling proteins and other biomolecules containing primary amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare a stock solution of Fluorescent red 681 reactive, dissolve 1 mg of the label (NHS-ester) in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 25 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the labeled protein is separated from unreacted dye using a Sephadex column .
Industrial Production Methods
The industrial production of this compound involves the synthesis of the NHS-ester derivative, which is then purified and formulated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Fluorescent red 681 reactive primarily undergoes substitution reactions, particularly with primary amino groups in proteins and other biomolecules . The NHS-ester group reacts with the amino groups to form stable amide bonds .
Common Reagents and Conditions
Reagents: NHS-ester of this compound, bicarbonate buffer (pH 9.0, 50 mM), dimethylformamide (DMF).
Conditions: Room temperature, stirring for one hour.
Major Products
The major product formed from the reaction of this compound with proteins is the labeled protein conjugate .
Scientific Research Applications
Fluorescent red 681 reactive is widely used in scientific research for various applications:
Chemistry: Used as a fluorescent label for studying molecular interactions and dynamics.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
Fluorescent red 681 reactive exerts its effects by forming covalent bonds with primary amino groups in proteins and other biomolecules . The NHS-ester group reacts with the amino groups to form stable amide bonds, resulting in the conjugation of the fluorescent label to the target molecule . This allows for the visualization and quantification of the labeled biomolecules using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
Fluorescent red NIR 700: Another fluorescent label suitable for fluorescence applications.
Phalloidin–Atto 665: A fluorescent label used for labeling actin filaments in cells.
Atto Rho6G: A fluorescent dye used for labeling proteins and nucleic acids.
Uniqueness
Fluorescent red 681 reactive is unique due to its strong fluorescence and suitability for excitation by Argon-Krypton or Krypton lasers at 676 nm . Its ability to form stable amide bonds with primary amino groups makes it a versatile tool for labeling various biomolecules .
Properties
Molecular Formula |
C40H48N3NaO11S2 |
|---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(E)-3-(4-tert-butyl-7-diethylazaniumylidenechromen-2-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)27-15-17-30-31(39(3,4)5)25-28(53-34(30)24-27)12-9-13-35-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)32-26-29(56(50,51)52)16-18-33(32)42(35)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1 |
InChI Key |
LOQUEEMWCQUZFG-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+] |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)

